molecular formula C20H38O3 B1228052 2-Oxophytanic acid CAS No. 22008-47-5

2-Oxophytanic acid

Cat. No. B1228052
CAS RN: 22008-47-5
M. Wt: 326.5 g/mol
InChI Key: CQJGVSCAFSXDSB-UHFFFAOYSA-N
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Description

2-Oxophytanic acid, also known as 3,7,11,15-tetramethyl-2-oxohexadecanoic acid, is a molecular entity capable of donating a hydron to an acceptor . It is a 2-oxo monocarboxylic acid and is the conjugate acid of 2-oxophytanate .


Molecular Structure Analysis

The molecular formula of 2-Oxophytanic acid is C20H38O3 . The InChI representation is InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23) . The SMILES representation is CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(O)=O .


Physical And Chemical Properties Analysis

2-Oxophytanic acid has an average mass of 326.51392 and a monoisotopic mass of 326.28210 . It has 23 heavy atoms, no rings, and 14 rotatable bonds . The topological polar surface area is 54.37, and it has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The calculated logP is 5.72, and the molar refractivity is 96.53 .

Scientific Research Applications

Metabolic Origin and Identification

2-Oxophytanic acid has been identified as a previously unreported metabolite in the mammalian phytanic acid breakdown pathway. Its metabolic origin is linked to the oxidation of L-2-hydroxyphytanic acid, a known intermediate in phytanic acid alpha-oxidation. This process involves a rat kidney peroxisomal H2O2-generating oxidase (Vamecq & Draye, 1988). Further, the pH optimum and kinetics of the L-2-hydroxyphytanate oxidase activity, which leads to the formation of 2-oxophytanic acid, have been characterized, underlining its importance in mammalian phytanic acid catabolism (Draye, Van hoof, de Hoffmann, & Vamecq, 1987).

Role in Peroxisomal Disorders

The study of 2-oxophytanic acid has also provided insights into peroxisomal disorders. In patients with peroxisomal disorders, an accumulation of 2-hydroxyphytanic acid and the absence of 2-oxophytanic acid in plasma were observed, highlighting the importance of alpha-oxidation and beta-oxidation processes in peroxisomes (Ten Brink, Schor, Kok, Poll-The, Wanders, & Jakobs, 1992).

Biochemical Characterization

Further biochemical studies have focused on the enzymatic conversion of 2-hydroxyphytanic acid to 2-ketophytanic acid and pristanic acid in human liver. These findings suggest multiple pathways for the decarboxylation of 2-hydroxyphytanic acid, with implications for understanding the metabolic processes in peroxisomal disorders (Verhoeven, Wanders, Schor, Jansen, & Jakobs, 1997).

Subcellular Localization and Deficiency in Zellweger Syndrome

The study of 2-oxophytanic acid has also shed light on its subcellular localization. The degradation of 2-hydroxyphytanic acid to 2-ketophytanic acid, a process involving 2-oxophytanic acid, is localized in peroxisomes and is deficient in Zellweger syndrome patients, providing a better understanding of this peroxisomal disorder (Wanders, van Roermund, Schor, Ten Brink, & Jakobs, 1994).

properties

IUPAC Name

3,7,11,15-tetramethyl-2-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJGVSCAFSXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944613
Record name 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxophytanic acid

CAS RN

22008-47-5
Record name 2-Oxophytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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